3-(Difluoromethoxy)azetidine hydrochloride

Catalog No.
S879403
CAS No.
1619991-11-5
M.F
C4H8ClF2NO
M. Wt
159.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethoxy)azetidine hydrochloride

CAS Number

1619991-11-5

Product Name

3-(Difluoromethoxy)azetidine hydrochloride

IUPAC Name

3-(difluoromethoxy)azetidine;hydrochloride

Molecular Formula

C4H8ClF2NO

Molecular Weight

159.56 g/mol

InChI

InChI=1S/C4H7F2NO.ClH/c5-4(6)8-3-1-7-2-3;/h3-4,7H,1-2H2;1H

InChI Key

KUIKFEDNGUTEFR-UHFFFAOYSA-N

SMILES

C1C(CN1)OC(F)F.Cl

Canonical SMILES

C1C(CN1)OC(F)F.Cl

3-(Difluoromethoxy)azetidine hydrochloride is a chemical compound characterized by its unique structure, which includes a four-membered nitrogen-containing heterocycle known as azetidine. Its molecular formula is C4_4H8_8ClF2_2NO, with a molecular weight of 159.56 g/mol. The presence of the difluoromethoxy group enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology .

  • Interaction with biological targets: Azetidine derivatives have been shown to interact with various biological targets, including enzymes, receptors, and ion channels. [] The specific interactions of this compound would need further investigation.

As with any new chemical compound, potential safety hazards associated with 3-(difluoromethoxy)azetidine hydrochloride are unknown and require further investigation. Specific concerns might include:

  • Toxicity: The potential for adverse effects on human health needs to be evaluated through appropriate toxicological studies.
  • Flammability: The presence of organic groups suggests some degree of flammability, but the exact flammability profile is unknown.
  • Reactivity: The compound might react with certain chemicals, and the specific reactivity profile needs to be determined.
Due to its functional groups:

  • Nucleophilic Substitution Reactions: The difluoromethoxy group can be replaced by other nucleophiles, allowing for further functionalization.
  • Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to yield simpler derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield azetidine derivatives and difluoromethanol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Research indicates that azetidine derivatives, including 3-(difluoromethoxy)azetidine hydrochloride, exhibit significant biological activities. These compounds have been studied for their potential antibacterial and antiviral properties. Notably, they may interact with nicotinic acetylcholine receptors, which are crucial in neurotransmission and implicated in various neurological conditions. Some studies suggest that this compound may also possess anticancer properties, showing promise in inhibiting tumor growth in various cancer cell lines.

The synthesis of 3-(difluoromethoxy)azetidine hydrochloride typically involves several steps:

  • Reaction with Difluoromethyl Ether: Azetidine reacts with difluoromethyl ether under controlled conditions.
  • Formation of Hydrochloride Salt: After the reaction, hydrochloric acid is added to form the stable hydrochloride salt .

This synthetic route allows for moderate yields of the desired product while maintaining the integrity of the functional groups.

3-(Difluoromethoxy)azetidine hydrochloride has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceutical intermediates.
  • Biological Research: The compound is studied for its interactions with biomolecules and potential therapeutic applications.
  • Industrial Uses: It is utilized in developing new materials and chemical processes due to its unique properties.

Interaction studies have focused on understanding how 3-(difluoromethoxy)azetidine hydrochloride interacts with biological targets such as receptors and enzymes. Preliminary findings suggest effective binding to nicotinic acetylcholine receptors, indicating potential implications in treating neurological disorders. Further research is necessary to elucidate its binding affinity and mechanism of action.

Several compounds share structural similarities with 3-(difluoromethoxy)azetidine hydrochloride. Below is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochlorideContains a fluorophenyl groupInvestigated for neuroreceptor imaging applications
1-(Difluoromethyl)-2-pyrrolidinonePyrrolidine ring instead of azetidineKnown for its use in drug design
3-(Trifluoromethyl)azetidineContains a trifluoromethyl groupExhibits different biological activities
3-(Difluoromethyl)azetidine hydrochlorideSimilar structure but with a difluoromethyl groupExplored for its own unique pharmacological properties
3,3-Difluoroazetidine hydrochlorideTwo fluorine atoms on the azetidine ringDifferentiates in terms of reactivity and biological activity

The uniqueness of 3-(difluoromethoxy)azetidine hydrochloride lies in its difluoromethoxy substituent, which may enhance its lipophilicity and biological activity compared to other azetidine derivatives.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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